2-Methyl-1,3-oxazole-4-carboxylic acid
Overview
Description
2-Methyl-1,3-oxazole-4-carboxylic acid is a reactant used for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors, Pd-catalyzed decarboxylative C-H cross-coupling, and stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as 2-Methyl-1,3-oxazole-4-carboxylic acid, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular formula of a compound similar to 2-Methyl-1,3-oxazole-4-carboxylic acid was established as C14H13NO4 from the HR-ESIMS which showed an [M + H]+ ion at m/z 260.0917 and an [M + Na]+ ion at m/z 282.0737 .Chemical Reactions Analysis
The chemical reactions of 2-Methyl-1,3-oxazole-4-carboxylic acid involve several steps. One reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Scientific Research Applications
Solid-phase Synthesis of Dipeptides
This compound serves as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which are studied for their potential as human protease activated receptor 2 (PAR2) affectors .
Palladium-catalyzed Cross-coupling
It is used in palladium-catalyzed decarboxylative C-H cross-coupling reactions, a method that facilitates the formation of carbon-carbon bonds and is valuable in creating complex molecular structures .
Stereoselective Preparation of Amino Acids
The compound is involved in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which act as inhibitors of ανβ3 integrin, an important target for anti-angiogenic drugs .
Synthesis of Heterocyclic Compounds
Oxazoles, including derivatives like 2-Methyloxazole-4-carboxylic acid, are key intermediates in synthesizing various heterocyclic compounds with potential biological activities .
Biological Activity Research
Oxazole derivatives are explored for their wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, antitubercular, and antidiabetic properties .
Mechanism of Action
Target of Action
2-Methyloxazole-4-carboxylic acid, also known as 2-Methyl-1,3-oxazole-4-carboxylic acid, is a compound that has been used as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors . .
Mode of Action
It is known to be involved in Pd-catalyzed decarboxylative C-H cross-coupling
Biochemical Pathways
It is known to be involved in the stereoselective preparation of 3-amino-n-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin , suggesting it may affect pathways related to integrin signaling.
Result of Action
Its use in the preparation of dipeptides as human protease activated receptor 2 affectors suggests it may have effects on protease signaling.
Safety and Hazards
2-Methyl-1,3-oxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions of 2-Methyl-1,3-oxazole-4-carboxylic acid involve its use as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors, Pd-catalyzed decarboxylative C-H cross-coupling, and stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin .
properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMCEYEYXXEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337162 | |
Record name | 2-Methyloxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23012-17-1 | |
Record name | 2-Methyloxazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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